molecular formula C6H4Cu2O7 B7955506 Cupric citrate

Cupric citrate

Cat. No.: B7955506
M. Wt: 315.18 g/mol
InChI Key: FWBOFUGDKHMVPI-UHFFFAOYSA-K
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Description

Cupric citrate is a chemical compound composed of copper and citric acid. It is known for its vibrant blue-green color and is used in various applications due to its unique properties. This compound is often utilized in the fields of chemistry, biology, and medicine for its beneficial effects and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cupric citrate can be synthesized through several methods. One common method involves reacting copper(II) sulfate with trisodium citrate in an aqueous solution. The reaction proceeds as follows: [ 3CuSO_4(aq) + 2Na_3(C_6H_5O_7)(aq) \rightarrow Cu_3(C_6H_5O_7)_2(s) + 3Na_2SO_4(aq) ] Another method involves reacting copper(II) ethanoate with citric acid: [ 3Cu(COOH)_2(aq) + 2H_3(C_6H_5O_7)(aq) \rightarrow Cu_3(C_6H_5O_7)_2(s) + 6CH_3COOH(aq) ]

Industrial Production Methods: Industrial production of this compound typically involves the neutralization reaction of edible citric acid with copper carbonate or copper oxide. The process includes the following steps:

Chemical Reactions Analysis

Cupric citrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form copper(II) oxide.

    Reduction: It can be reduced to metallic copper under certain conditions.

    Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Reducing agents such as hydrogen gas or carbon monoxide.

    Substitution: Various ligands in aqueous or organic solvents.

Major Products:

    Oxidation: Copper(II) oxide.

    Reduction: Metallic copper.

    Substitution: Complexes with different ligands.

Scientific Research Applications

Cupric citrate has numerous applications in scientific research:

Mechanism of Action

Cupric citrate can be compared with other copper compounds such as cupric sulfate and cupric chloride:

    Cupric Sulfate: Commonly used in agriculture and as a fungicide. It is more soluble in water compared to this compound.

    Cupric Chloride: Used in electroplating and as a catalyst. It has different solubility and reactivity profiles compared to this compound.

Uniqueness of this compound:

Comparison with Similar Compounds

  • Cupric sulfate
  • Cupric chloride
  • Copper(II) acetate

Properties

IUPAC Name

dicopper;2-oxidopropane-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O7.2Cu/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q-1;2*+2/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBOFUGDKHMVPI-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Cu+2].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cu2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058491
Record name Cupric citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866-82-0
Record name Cupric citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper(2+) salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cupric citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicopper citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUPRIC CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F70D117TTU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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